4-fluoro-3-iodo-1H-Indazol-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4FIN2O |
|---|---|
Molecular Weight |
278.02 g/mol |
IUPAC Name |
4-fluoro-3-iodo-2H-indazol-6-ol |
InChI |
InChI=1S/C7H4FIN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11) |
InChI Key |
RNLHORRFIYBSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)O |
Origin of Product |
United States |
Chemical Reactivity, Transformations, and Derivatization of 4 Fluoro 3 Iodo 1h Indazol 6 Ol
Reactivity of the Halogen Substituents (Fluorine and Iodine)
The differential reactivity of the fluorine and iodine substituents on the indazole ring is a key feature of 4-fluoro-3-iodo-1H-indazol-6-ol, enabling selective functionalization at either the C-4 or C-3 position.
Nucleophilic Aromatic Substitution at C-4 (Fluorine)
Nucleophilic aromatic substitution (SNAr) of a fluorine atom on an aromatic ring is a well-established transformation. However, the feasibility of this reaction is highly dependent on the electronic properties of the aromatic system. Generally, SNAr reactions are favored when the aromatic ring is substituted with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.
In the case of this compound, the hydroxyl group (-OH) at the C-6 position is an electron-donating group, which tends to deactivate the ring towards nucleophilic attack. This deactivating effect makes the displacement of the fluorine atom at the C-4 position challenging under standard SNAr conditions. While there is a lack of specific literature examples for the nucleophilic substitution of the fluorine atom in this compound, studies on related 4-fluoroindazoles suggest that harsh reaction conditions or the use of highly potent nucleophiles might be necessary to achieve this transformation. For instance, the reaction of 4-fluoro-1H-indazole can be functionalized through nucleophilic aromatic substitution reactions. nih.gov However, the presence of the electron-donating hydroxyl group at C-6 in the title compound would likely necessitate more forcing conditions.
Palladium-Catalyzed Cross-Coupling Reactions at C-3 (Iodine)
The carbon-iodine bond at the C-3 position is significantly more reactive than the carbon-fluorine bond at C-4 in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-3 position. The versatile nature of these reactions provides access to a wide array of substituted indazoles.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The reaction of 3-iodoindazoles with various boronic acids is a common strategy for the synthesis of 3-aryl or 3-heteroarylindazoles.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloindazoles
| Haloindazole Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Chloroindazole | 5-Indoleboronic acid | P2 (SPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 90 |
| 3-Chloro-6-nitroindazole | Phenylboronic acid | P2 (SPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3-Chloro-5-(trifluoromethyl)indazole | 4-Methoxyphenylboronic acid | P2 (SPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
This table presents data for analogous haloindazoles to illustrate the general feasibility and conditions for Suzuki-Miyaura coupling reactions.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a valuable tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. 3-Iodoindazoles are known to be suitable substrates for Sonogashira coupling. The reaction of 3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N in DMF] proceeds in good yields, demonstrating the utility of this reaction for functionalizing the C-3 position of azole heterocycles. researchgate.netarkat-usa.org Based on this precedent, this compound is expected to react readily with a variety of terminal alkynes to afford the corresponding 3-alkynylindazole derivatives.
Table 2: Illustrative Conditions for Sonogashira Coupling of Iodopyrazoles
| Iodopyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | RT | 85 |
| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | RT | 87 |
This table provides data for analogous iodopyrazoles to indicate the expected reactivity and conditions for Sonogashira coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of great importance for the synthesis of arylamines, which are common structural motifs in pharmaceuticals. The C-3 position of the indazole core can be activated for this transformation, and the reactivity of the halogen leaving group follows the order I > Br. researchgate.net An efficient synthesis of various N-substituted 3-aminoindazoles has been described using the Buchwald-Hartwig C-N coupling reaction. researchgate.net Therefore, it is anticipated that this compound can be coupled with a wide range of primary and secondary amines to produce the corresponding 3-aminoindazole derivatives.
Table 3: General Conditions for Buchwald-Hartwig Amination of Haloindazoles
| Haloindazole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Iodo-1-(tetrahydropyran-2-yl)-1H-indazole | Morpholine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 |
| 3-Bromo-1-(tetrahydropyran-2-yl)-1H-indazole | Aniline (B41778) | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 110 | 80 |
This table outlines representative conditions for the Buchwald-Hartwig amination of haloindazoles, suggesting the potential reactivity of this compound.
Directed Ortho-Metalation and Electrophilic Quenching at C-3
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, where a directing group guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. However, in the context of this compound, DoM at the C-3 position is not a feasible pathway as this position is already substituted with an iodine atom.
A more relevant transformation at the C-3 position involving an organometallic intermediate is a halogen-metal exchange reaction. wikipedia.org In this process, the iodine atom at C-3 can be exchanged with a metal, most commonly lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium. This exchange is typically very fast, especially with aryl iodides. wikipedia.org The resulting 3-lithio-4-fluoro-1H-indazol-6-ol intermediate is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of substituents at the C-3 position.
The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the C-3 iodo group the exclusive site of this reaction in the presence of the C-4 fluoro group. wikipedia.org
Table 4: Plausible Halogen-Metal Exchange and Electrophilic Quenching at C-3
| Substrate | Reagent | Electrophile (E⁺) | Product |
| This compound | 1. n-BuLi, THF, -78 °C | 2. E-X | 4-Fluoro-3-E-1H-indazol-6-ol |
| 2. DMF | 4-Fluoro-1H-indazol-6-ol-3-carbaldehyde | ||
| 2. CO₂ | 4-Fluoro-1H-indazol-6-ol-3-carboxylic acid | ||
| 2. R-Br | 4-Fluoro-3-R-1H-indazol-6-ol |
This table illustrates the potential of halogen-metal exchange for the functionalization of the C-3 position, a more chemically accurate description than directed ortho-metalation for this specific substrate.
Transformations Involving the Hydroxyl Group at Position 6
The phenolic hydroxyl group at the 6-position of the indazole ring is a key site for chemical modification, enabling the introduction of a variety of functional groups through etherification, esterification, and oxidation reactions.
Etherification and Esterification Reactions
The hydroxyl group of this compound can readily undergo etherification to form the corresponding ether derivatives. This transformation is typically achieved by reacting the parent compound with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a suitable base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases used for this purpose include potassium carbonate, sodium hydride, and cesium carbonate, while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed.
Esterification of the hydroxyl group can be accomplished through reaction with an acylating agent, such as an acid chloride or an acid anhydride. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which acts as a catalyst and a scavenger for the acidic byproduct. These reactions allow for the introduction of a wide range of ester functionalities, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule.
While specific examples for the etherification and esterification of this compound are not extensively documented in publicly available literature, the general reactivity of phenolic hydroxyl groups on substituted indazoles suggests that these transformations are feasible and would follow standard synthetic protocols.
Oxidation Reactions
The hydroxyl group at position 6 can be oxidized to a carbonyl group, yielding the corresponding indazol-6-one derivative. This transformation can be effected using a variety of oxidizing agents. For instance, a related compound, 6-fluoro-4-hydroxy-3-iodo-1H-indazole, can be oxidized to the corresponding carbonyl compound using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (B83412) (KMnO4). nih.gov It is anticipated that this compound would exhibit similar reactivity under these conditions. The resulting indazolone system opens up further avenues for derivatization, including reactions at the newly formed carbonyl group and the adjacent active methylene (B1212753) position.
Reactivity of the Indazole N-H Moiety
The indazole ring contains a reactive N-H moiety within its pyrazole (B372694) component, which can be readily functionalized through alkylation, acylation, and arylation reactions. A key challenge in these transformations is controlling the regioselectivity, as reactions can occur at either the N-1 or N-2 position of the indazole ring.
N-Alkylation and N-Acylation Reactions
The N-alkylation of indazoles is a widely studied transformation, and the regiochemical outcome is highly dependent on the substitution pattern of the indazole ring and the reaction conditions employed. nih.gov In the case of this compound, alkylation can lead to a mixture of N-1 and N-2 isomers. The use of different bases, solvents, and alkylating agents can influence the ratio of these isomers. For instance, studies on related indazole systems have shown that using sodium hydride in tetrahydrofuran (B95107) (THF) can favor N-1 alkylation, while other conditions might lead to a preference for the N-2 isomer. nih.gov
N-acylation of the indazole ring can be achieved using acylating agents such as acid chlorides or anhydrides. Similar to N-alkylation, this reaction can produce a mixture of N-1 and N-2 acylated products. The regioselectivity of N-acylation can also be influenced by the reaction conditions.
| Reagent | Product(s) | Reaction Conditions | Reference |
| Alkyl Halide (e.g., R-Br) | N-1 and/or N-2 alkylated indazole | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | nih.gov |
| Acid Chloride (e.g., R-COCl) | N-1 and/or N-2 acylated indazole | Base (e.g., Pyridine, Et3N) | General Knowledge |
N-Arylation Reactions
The N-arylation of indazoles, including derivatives like this compound, can be accomplished through copper-catalyzed cross-coupling reactions, often referred to as the Ullmann condensation or Buchwald-Hartwig amination. These reactions typically involve the coupling of the indazole with an aryl halide in the presence of a copper catalyst and a suitable ligand. The choice of ligand is critical for achieving high yields and can influence the regioselectivity of the arylation. Diamine ligands, for example, have been shown to be effective in promoting the N-arylation of indoles, a related heterocyclic system. nih.gov
Ring System Modifications and Degradation Studies
The core indazole ring system of this compound possesses a degree of stability, but it can undergo modifications or degradation under certain conditions. The presence of the iodo group at the 3-position offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. These reactions would allow for the introduction of aryl, alkynyl, or alkenyl substituents at this position, leading to a diverse range of derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 3 Iodo 1h Indazol 6 Ol Derivatives
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the characterization of novel compounds like 4-fluoro-3-iodo-1H-Indazol-6-ol. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C7H4FIN2O, with a calculated molecular weight of approximately 278.02 g/mol . bldpharm.com HRMS can confirm this with high accuracy, typically to within a few parts per million.
Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. The cleavage of the C-I bond is a likely fragmentation pathway due to its relative weakness, leading to a significant fragment ion. Other characteristic cleavages would involve the indazole ring system, providing further confirmation of the core structure. Analysis of these fragments helps to piece together the molecular architecture, corroborating data from other spectroscopic methods. The full characterization of indazole derivatives is often achieved by a combination of IR, multinuclear NMR, and mass spectrometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated indazole derivatives, a combination of one-dimensional and two-dimensional NMR techniques, including the observation of the ¹⁹F nucleus, provides a complete picture of the molecular structure.
Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for assigning the complex proton (¹H) and carbon-¹³ (¹³C) spectra of substituted indazoles.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. sdsu.edu For this compound, this would help to assign the protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. ipb.pt This is particularly useful for determining the relative stereochemistry and conformation of substituents.
The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the indazole ring. researchgate.netresearchgate.net
Fluorine-19 NMR Spectroscopy for Probing Electronic Environments
¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom. wikipedia.org The chemical shift of the fluorine signal in this compound is influenced by the electron-donating and electron-withdrawing effects of the other substituents on the indazole ring. The coupling constants between fluorine and adjacent protons (JHF) and carbons (JCF) provide further structural confirmation. core.ac.ukhuji.ac.il For instance, the ¹JCF coupling constant is a reliable parameter for assigning fluorine positions in fluorinated indazoles. core.ac.uk
Solid-State NMR for Polymorph Characterization
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. mdpi.com It is particularly useful for characterizing polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties. nih.gov For this compound and its derivatives, ssNMR can be used to:
Identify and quantify different polymorphic forms in a sample. nih.gov
Determine the number of crystallographically independent molecules in the unit cell.
Provide information about intermolecular interactions, such as hydrogen bonding. nih.gov
Both ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic Angle Spinning) NMR are commonly used to obtain high-resolution spectra of solid indazole derivatives. nih.govresearchgate.net
X-Ray Crystallography for Solid-State Structure and Conformational Analysis
Confirm the connectivity and substitution pattern of the indazole ring.
Elucidate the conformation of the molecule in the solid state.
Reveal the details of intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the crystal packing. core.ac.uk
The structural characterization of a family of fluorinated 3-methyl-1H-indazoles has been reported using multinuclear NMR spectroscopy and X-ray crystallography. core.ac.uk The analysis of crystal structures of indazole derivatives often reveals the presence of N-H···N hydrogen bonds, leading to the formation of dimers, trimers, or catemers. core.ac.uk
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.org They are excellent for identifying functional groups and studying molecular interactions.
IR Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indazole ring, and various C-H, C=C, and C-N stretching and bending vibrations. psu.edunih.gov The position and shape of the O-H and N-H bands can provide information about hydrogen bonding.
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. nih.gov For indazole derivatives, Raman spectra can be used to study the vibrational modes of the aromatic rings and the C-I bond. Surface-enhanced Raman spectroscopy (SERS) can be used to study the adsorption of indazole derivatives on metal surfaces. nih.gov
The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, which is useful for identification and for studying intermolecular interactions in the solid state. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure
The electronic structure and photophysical properties of indazole derivatives are of significant interest due to their widespread applications in medicinal chemistry and materials science. The absorption and emission of light by these molecules are governed by electronic transitions between different molecular orbitals. The specific wavelengths of absorption and emission, as well as the efficiency of the fluorescence process, are highly sensitive to the nature and position of substituents on the indazole core, the solvent environment, and the tautomeric form of the indazole ring.
While specific experimental data for this compound is not extensively available in public literature, the electronic properties can be inferred from studies on similarly substituted indazole derivatives. The electronic absorption spectra of 1H-indazoles typically exhibit multiple bands in the ultraviolet (UV) region, corresponding to π→π* transitions within the aromatic system. For instance, unsubstituted 1H-indazole in acetonitrile (B52724) shows absorption maxima around 250 nm and 290 nm. The introduction of substituents can significantly shift these absorption bands.
The presence of a hydroxyl group at the C6 position is expected to cause a bathochromic (red) shift in the absorption spectrum due to its electron-donating mesomeric effect, which extends the π-conjugation. Halogen substituents, such as fluorine and iodine, also influence the electronic spectra. While fluorine is a weak auxochrome, the heavy iodine atom at the C3 position can facilitate intersystem crossing from the singlet excited state to the triplet state, which may affect the fluorescence quantum yield.
Fluorescence in indazole derivatives arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀). The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and environment. For some 3-substituted-1H-indazoles, fluorescence quantum yields can be quite high, reaching up to 85% in certain cases. arkat-usa.orgresearchgate.netresearchgate.net The electronic properties of substituted 2H-indazoles have also been investigated, revealing their potential as fluorophores with large Stokes shifts.
The solvent polarity can also play a crucial role in the photophysical properties of indazole derivatives through solvatochromic effects. Polar solvents can stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption and emission maxima.
Representative Spectroscopic Data for Substituted Indazole Derivatives
The following table provides representative, not experimentally determined for the specific title compound, UV-Vis absorption and fluorescence emission data for substituted indazole derivatives based on general findings for this class of compounds. These values are intended to illustrate the typical spectroscopic characteristics and should not be considered as experimental data for this compound.
| Derivative Type | Solvent | Representative λ_abs (nm) | Representative λ_em (nm) | Representative Quantum Yield (Φf) |
| Hydroxylated Indazole | Ethanol | 290 - 320 | 350 - 400 | 0.1 - 0.4 |
| Halogenated Indazole | Acetonitrile | 280 - 310 | 340 - 380 | 0.05 - 0.3 |
| N-Aryl-2H-indazole | Dichloromethane | 350 - 400 | 450 - 550 | 0.2 - 0.7 |
Table 1. Representative Photophysical Data for Substituted Indazole Derivatives. This table is illustrative and compiled from general data on substituted indazoles.
Detailed Research Findings
Research on various substituted indazoles has provided valuable insights into their electronic behavior:
Effect of Substitution: Studies on 3-substituted-1H-indazoles have shown that the nature of the substituent at the 3-position significantly influences the fluorescence properties. Electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can sometimes quench it. arkat-usa.orgresearchgate.netresearchgate.net
Tautomerism: The tautomeric equilibrium between 1H- and 2H-indazoles is a critical factor. The 2H-tautomer generally exhibits a more extended π-system, leading to red-shifted absorption and emission compared to the 1H-tautomer. researchgate.net
Heavy Atom Effect: The presence of a heavy atom like iodine can enhance spin-orbit coupling, which promotes intersystem crossing to the triplet state. This process competes with fluorescence, potentially leading to a lower fluorescence quantum yield but also opening pathways for phosphorescence.
Solvatochromism: The change in the spectral properties with solvent polarity is a common feature of indazole derivatives, indicating a change in the dipole moment upon electronic excitation. This property is useful for probing the electronic structure of the molecule.
Computational and Theoretical Investigations of 4 Fluoro 3 Iodo 1h Indazol 6 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties of molecules. For "4-fluoro-3-iodo-1H-indazol-6-ol," these calculations can elucidate its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for optimizing the geometry of molecules and determining their electronic properties. researchgate.net In the case of indazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G++(d,p), are employed to determine the most stable conformation (the geometry with the lowest energy) and to analyze the electronic distribution within the molecule. researchgate.net
Table 1: Illustrative DFT Calculation Parameters for Indazole Derivatives (Note: This table presents typical parameters used in DFT studies of indazole derivatives and is for illustrative purposes as specific data for this compound was not found in the searched literature.)
| Parameter | Typical Value/Method | Reference |
| Functional | B3LYP | researchgate.net |
| Basis Set | 6-31G++(d,p) | researchgate.net |
| Solvent Model | PCM (Polarized Continuum Model) | acs.org |
| Software | Gaussian | Not explicitly stated, but common |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
| Compound (Illustrative) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 4-fluoro-1H-indazole | -6.5 | -0.8 | 5.7 | researchgate.net |
| 4-chloro-1H-indazole | -6.7 | -1.1 | 5.6 | researchgate.net |
| 4-bromo-1H-indazole | -6.8 | -1.2 | 5.6 | researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
MEP analysis of indazole derivatives helps in predicting their sites of interaction with other molecules. For "this compound," an MEP analysis would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen of the hydroxyl group, indicating these as potential sites for hydrogen bonding or coordination.
Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. Local reactivity is described by Fukui functions, which indicate the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These calculations are instrumental in predicting the regioselectivity of chemical reactions. While specific studies on "this compound" are not available, this methodology is widely applied to heterocyclic compounds to understand their reaction mechanisms.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations can provide insights into its conformational flexibility, stability, and interactions with solvent molecules. researchgate.net
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the system's dynamics. This allows for the exploration of the conformational landscape of the molecule and the study of its behavior in different environments, such as in an aqueous solution. researchgate.net MD simulations are particularly useful for understanding how a molecule might interact with a biological target, such as a protein's active site. researchgate.net Studies on other indazole derivatives have used MD simulations to investigate their binding stability with enzymes like cyclooxygenase-2 (COX-2). researchgate.net
QSAR (Quantitative Structure-Activity Relationship) and Chemoinformatics Studies
Quantitative Structure-Activity Relationship (QSAR) studies are chemoinformatic methods used to correlate the chemical structure of compounds with their biological activity. frontiersin.org By developing mathematical models, QSAR can predict the activity of new compounds based on their molecular descriptors. frontiersin.orgnih.gov
For a compound like "this compound," a QSAR study would involve calculating a variety of molecular descriptors, such as steric, electronic, and hydrophobic parameters. These descriptors would then be used to build a model that relates them to a specific biological activity, for instance, its potential as a kinase inhibitor. While no specific QSAR studies on "this compound" were found, research on other iodinated and fluorinated heterocyclic compounds has demonstrated the utility of QSAR in guiding the design of more potent and selective molecules. frontiersin.org
Derivation of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from the molecular structure and are crucial for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. While specific experimental studies on this compound are not extensively available in public literature, its descriptors can be calculated using various computational software.
Several classes of molecular descriptors can be determined for this compound, including:
Topological Descriptors: These are based on the 2D representation of the molecule and describe the atomic connectivity.
Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and provide information about the molecular size and shape.
Electronic Descriptors: These are related to the electronic structure of the molecule, including dipole moment and orbital energies.
Physicochemical Descriptors: These include properties like molecular weight, logP (lipophilicity), and polar surface area, which are critical for predicting pharmacokinetic properties.
A summary of predicted molecular descriptors for this compound is presented in the table below.
| Descriptor | Predicted Value | Description |
| Molecular Formula | C₇H₄FIN₂O | The elemental composition of the molecule. |
| Molecular Weight | 278.02 g/mol | The mass of one mole of the compound. bldpharm.com |
| XLogP3 | 1.9 | A measure of the molecule's lipophilicity. nih.gov |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | A descriptor that correlates with drug transport properties. nih.gov |
| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms. nih.gov |
| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms with lone pairs. nih.gov |
| Rotatable Bond Count | 0 | The number of bonds that can rotate freely. nih.gov |
This table presents computationally predicted values for this compound, with some values being analogous to similar structures like 6-bromo-4-fluoro-1H-indazol-3-ol due to the lack of specific data for the target compound. nih.gov
Predictive Modeling for Biological Activity
Predictive modeling uses the calculated molecular descriptors to forecast the biological activity of a compound. While specific predictive models for this compound are not documented, the general approach involves using QSAR models. These models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
The development of a predictive model for the biological activity of this compound would typically involve:
Data Collection: Gathering a dataset of indazole derivatives with known biological activities against a specific target.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
Given the structural alerts present in this compound, such as the halogen atoms and the indazole core, it is plausible that this compound could be modeled for activities such as kinase inhibition or as an antileishmanial agent, as has been seen with other indazole derivatives. nih.gov
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in designing new, more potent inhibitors.
Molecular Recognition and Binding Mode Analysis
Molecular recognition refers to the specific interaction between a ligand and its protein receptor. Docking simulations can reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of this compound to a potential protein target.
In the absence of specific target information for this compound, we can hypothesize its binding mode based on studies of similar indazole compounds. For instance, indazole derivatives have been shown to bind to the ATP-binding pocket of various kinases. A hypothetical docking study of this compound into a kinase active site might reveal the following:
The indazole nitrogen atoms could act as hydrogen bond acceptors or donors with backbone residues of the hinge region of the kinase.
The fluoro and iodo substituents could engage in halogen bonding or occupy specific hydrophobic pockets within the active site, contributing to binding affinity and selectivity.
The hydroxyl group at the 6-position could form crucial hydrogen bonds with nearby amino acid residues, further anchoring the ligand in the binding site.
A detailed analysis of the binding mode would provide a rational basis for optimizing the structure of this compound to enhance its potency and selectivity for a given biological target. Such studies are pivotal in the early stages of drug discovery and development.
Research on this compound Reveals Limited Data on Advanced Applications
Initial investigations into the chemical compound this compound have revealed a significant lack of detailed research into its advanced applications. While basic chemical and physical properties are available, in-depth studies exploring its potential in specialized fields such as biological systems and materials science appear to be limited or not publicly documented.
Efforts to gather information on the use of this compound as a chemical probe for biological systems, including its potential for fluorescent and photoaffinity labeling, did not yield specific research findings. Similarly, a comprehensive search for its applications in materials science, particularly in polymer chemistry and optoelectronic materials, returned no dedicated studies. The role of this specific compound in supramolecular chemistry and crystal engineering also remains largely unexplored in the available scientific literature.
While the indazole scaffold, a key structural component of the compound, is known for its utility in developing semiconducting molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), specific data for this compound is not available. The conjugated nature of the indazole ring system and its ability to coordinate with metal centers are properties that suggest potential for such applications, but experimental evidence for this particular molecule is absent from the public domain.
Information from chemical suppliers confirms the availability of this compound and provides basic data such as its molecular formula (C₇H₄FIN₂O) and molecular weight (278.02 g/mol ). bldpharm.com However, this information does not extend to detailed research findings or its use in the advanced applications that were the focus of this investigation.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential of this compound in the aforementioned advanced applications. Without such studies, any discussion of its use in these areas would be purely speculative.
Advanced Applications and Broader Research Horizons for 4 Fluoro 3 Iodo 1h Indazol 6 Ol
Potential as an Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of three different functional groups—fluoro, iodo, and hydroxyl—on the indazole core makes 4-fluoro-3-iodo-1H-indazol-6-ol a highly versatile building block in organic synthesis. The presence of an iodine atom, in particular, opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.
Detailed research into the synthetic utility of analogous, though structurally distinct, iodo-substituted indazoles has highlighted their potential. For instance, 3-iodoindoles and 5-bromo-3-iodoindazoles have been effectively employed in sequential Sonogashira and Suzuki cross-coupling reactions, demonstrating the differential reactivity of the halogen substituents that allows for selective functionalization at different positions of the heterocyclic ring. This principle of selective reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from relatively simple precursors.
While specific research detailing the extensive use of this compound in the synthesis of complex molecules is not widely available in public literature, the known reactivity of the iodo-indazole moiety suggests its significant potential. The iodine atom can be readily displaced or activated for participation in a variety of coupling reactions, including but not limited to:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
Stille Coupling: Reaction with organostannanes.
The fluorine atom and the hydroxyl group further enhance the synthetic potential of this molecule. The fluorine atom can influence the electronic properties and metabolic stability of the final product, a desirable feature in medicinal chemistry. The hydroxyl group can be used as a handle for further functionalization, for example, through etherification or esterification, or it can be a key pharmacophoric feature in a biologically active molecule.
The indazole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Therefore, this compound represents a valuable starting material for the synthesis of novel drug candidates. For example, various substituted indazoles have been investigated as inhibitors of Polo-like kinase 4 (PLK4) and Glycogen Synthase Kinase-3 (GSK-3), both of which are important targets in cancer therapy. nih.govgoogle.com The ability to readily functionalize the this compound core would allow for the rapid generation of a library of diverse derivatives for screening against a wide range of biological targets.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Coupling Reaction | Reactant | Catalyst (Typical) | Resulting Bond |
| Suzuki-Miyaura | R-B(OR')₂ | Pd(PPh₃)₄ | C-C (Aryl/Vinyl) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | C-C (Alkynyl) |
| Heck | Alkene | Pd(OAc)₂ | C-C (Alkenyl) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ | C-N |
| Stille | R-Sn(R')₃ | Pd(PPh₃)₄ | C-C |
This table is illustrative of the potential reactions based on the known chemistry of iodo-aromatic compounds and is not based on specific experimental data for this compound.
Environmental Chemistry Applications (e.g., sensing, remediation)
The unique electronic and structural properties of functionalized heterocyclic compounds, such as this compound, suggest potential applications in environmental chemistry, particularly in the development of sensors for the detection of pollutants and in remediation technologies.
While direct research on the environmental applications of this compound is not documented, the broader class of N-heterocyclic compounds has been explored for such purposes. For example, functionalized N-heterocycles have been utilized in the development of optical chemosensors for the detection of toxic ions like cyanide and mercury. nih.gov These sensors often rely on the interaction of the analyte with the heterocyclic ring, leading to a measurable change in the photophysical properties of the molecule, such as fluorescence or color. The presence of a hydroxyl group and a polarizable iodine atom in this compound could potentially be exploited for the development of selective sensors for specific environmental contaminants.
In the context of remediation, the biodegradation of halogenated organic compounds is an area of active research. nih.gov Studies have shown that the degradation of organoiodine compounds can proceed more readily than their chlorinated and fluorinated counterparts. researchgate.net This suggests that if this compound or its derivatives were to be considered as environmental contaminants, their biodegradation pathways might be more accessible than those of more heavily fluorinated or chlorinated compounds. However, the environmental fate and transformation of such a molecule would be complex, influenced by the interplay of its different halogen substituents and the indazole core. The formation of iodinated organic compounds in the environment, for instance through the oxidation of iodide in the presence of natural organic matter, is a known phenomenon that can lead to the formation of disinfection byproducts in water treatment processes. nih.govresearchgate.net Understanding the potential for this compound to participate in or be formed through such processes would be crucial for assessing its environmental impact.
Advanced Analytical Method Development Utilizing the Compound
The development of robust and sensitive analytical methods is crucial for the characterization and quantification of novel chemical entities like this compound, both in synthetic reaction mixtures and in complex biological or environmental matrices. The unique combination of fluorine and iodine atoms in this molecule presents both opportunities and challenges for analytical method development.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of halogenated heterocyclic compounds. The presence of both fluorine and iodine would result in a distinct isotopic pattern in the mass spectrum, aiding in the identification and confirmation of the compound and its metabolites or degradation products. The development of a specific and sensitive HPLC-MS method would be essential for pharmacokinetic studies if this compound were to be developed as a therapeutic agent, or for monitoring its presence in environmental samples.
The electrochemical properties of this compound could also be exploited for the development of novel analytical methods. The indazole ring system is electrochemically active, and the presence of the halogen substituents would further influence its redox behavior. This could form the basis for the development of an electrochemical sensor for the direct detection of the compound. While no specific methods for this compound have been reported, the principles of developing analytical methods for halogenated heterocycles are well-established. sigmaaldrich.com
Table 2: Potential Analytical Techniques for this compound
| Analytical Technique | Principle | Potential Application |
| HPLC-MS | Separation by chromatography, detection by mass spectrometry | Quantification in complex matrices (e.g., biological fluids, environmental samples), metabolite identification |
| NMR Spectroscopy | Nuclear magnetic resonance of ¹H, ¹³C, ¹⁹F | Structural elucidation and confirmation |
| Electrochemical Sensing | Measurement of current or potential changes upon redox reaction | Direct detection in solution, potential for portable sensors |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Definitive determination of the three-dimensional molecular structure |
This table outlines potential analytical methods based on the compound's structure and general analytical principles.
Challenges, Future Directions, and Emerging Research Paradigms
Addressing Selectivity and Specificity in Biological Contexts
For indazole derivatives designed for therapeutic use, achieving high selectivity and specificity for the intended biological target is paramount. Indazoles are known to be scaffolds for various classes of drugs, including kinase inhibitors. nih.gov The AXL receptor tyrosine kinase, for example, is a target for indazole-based compounds in cancer therapy. nih.gov
The primary challenge lies in designing the molecule to bind with high affinity to the target protein while having minimal interaction with other, often structurally similar, proteins. Lack of selectivity can lead to off-target effects and potential toxicity. The specific substitution pattern of 4-fluoro-3-iodo-1H-indazol-6-ol, with its distinct halogen and hydroxyl groups, plays a crucial role in its binding interactions. The fluorine atom can form key hydrogen bonds and the bulky iodine atom can occupy specific hydrophobic pockets within a protein's active site. The challenge for medicinal chemists is to fine-tune this structure to maximize these desired interactions and minimize unintended ones, a goal that often requires many iterative cycles of design, synthesis, and testing.
Integration with Artificial Intelligence and Machine Learning in Compound Discovery
The discovery and optimization of novel compounds are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the potential to dramatically accelerate the development of molecules like this compound.
Emerging paradigms include:
Predictive Modeling: ML algorithms can be trained on vast datasets of known compounds and their biological activities to predict the properties of new, untested molecules. youtube.com For this compound, AI could predict its potential biological targets, binding affinity, and pharmacokinetic properties in silico, guiding experimental work more efficiently.
Generative Design: AI, particularly through generative adversarial networks (GANs) and reinforcement learning, can design novel molecules from scratch. youtube.comfrontiersin.org By providing a desired set of properties (e.g., high AXL kinase inhibition, low toxicity), these algorithms can generate new indazole analogues that have a higher probability of success, exploring chemical space far more rapidly than traditional methods. youtube.com
Synthesis Planning: AI tools are also being developed to predict viable synthetic routes for complex molecules. This can help overcome some of the methodological challenges by suggesting more efficient, higher-yielding, or more cost-effective pathways to synthesize this compound and its derivatives. nih.gov
While AI holds immense promise, challenges remain in the accuracy of predictions and the need for large, high-quality datasets for training. nih.govfrontiersin.org However, the integration of AI is already shifting the paradigm from purely experimental trial-and-error to a more data-driven, predictive approach. novartis.com
Development of Novel Analogues with Tuned Properties
The structure of this compound serves as a versatile template for the development of novel analogues with finely tuned properties. Medicinal chemists can systematically modify the scaffold to optimize it for a specific application.
Strategies for analogue development include:
Halogen Substitution: The fluorine and iodine atoms are key modulators of the molecule's properties. Replacing iodine with other halogens like bromine or chlorine can alter the molecule's size, electronic properties, and ability to form halogen bonds, which can impact binding affinity and selectivity. Modifying the fluorine substituent is another lever for tuning properties. nih.gov
Scaffold Derivatization: The N-H and O-H groups are prime locations for derivatization. Alkylation of the indazole nitrogen, as seen in 4-fluoro-3-iodo-1-methyl-1H-indazole, can improve metabolic stability and cell permeability. chemimpex.com The hydroxyl group can be converted to ethers or esters to modulate solubility and pharmacokinetic profiles.
Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the hydroxyl group could be replaced with an amine or a small amide to explore different hydrogen bonding patterns with the target protein.
These targeted modifications aim to create analogues with improved potency, greater selectivity, better metabolic stability, and enhanced bioavailability, moving the parent compound closer to a viable drug candidate. nih.gov
Exploration of New Application Domains
While the primary interest in substituted indazoles often lies in pharmaceutical development, their unique electronic and structural features open up possibilities in other fields, particularly materials science. chemimpex.com
Organic Electronics: Highly conjugated aromatic systems like the indazole ring are powerful chromophores. ossila.com The presence of a fluorine atom can be used to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ossila.com This makes this compound and its derivatives potential building blocks for:
Organic Light-Emitting Diodes (OLEDs): Where they could function as emitters or host materials.
Organic Photovoltaics (OPVs): As components in the active layer of solar cells. ossila.com
Molecular Probes: The fluorescent properties of some indazole derivatives could be harnessed to develop molecular probes for bio-imaging, allowing researchers to visualize specific proteins or cellular processes.
Agrochemicals: The principles of using cheminformatics and AI to discover bioactive molecules are applicable to agrochemicals as well as pharmaceuticals. frontiersin.org The indazole scaffold could be explored for developing new herbicides or fungicides.
The exploration of these new domains requires a multidisciplinary approach, combining the expertise of synthetic chemists, materials scientists, and biologists to unlock the full potential of this versatile chemical scaffold.
Q & A
Q. How does the compound’s tautomeric equilibrium affect its reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
